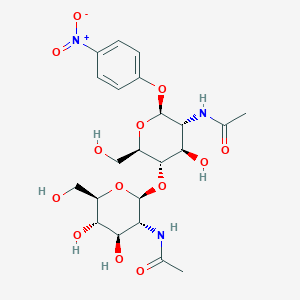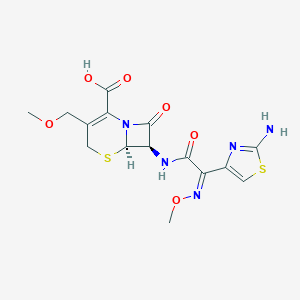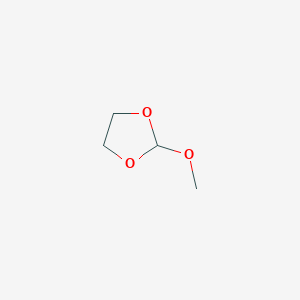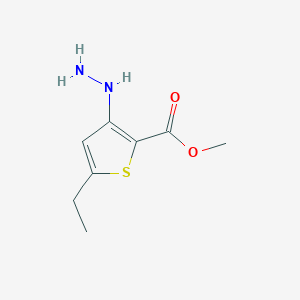
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a thiophene ring and a hydrazine functional group. The synthesis of this compound has been studied extensively, and it has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate has been found to have a range of applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs. Other potential applications include the development of new antibiotics, antiviral agents, and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This could explain its cytotoxic effects on cancer cells, as well as its potential as an antibiotic.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate has a range of biochemical and physiological effects. It has been found to have cytotoxic effects on cancer cells, as well as antibacterial and antifungal properties. In addition, it has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate in lab experiments is its potential as a cytotoxic agent. This makes it a valuable tool for studying the mechanisms of cancer cell death. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate. One area of interest is the development of new anticancer drugs based on this compound. Another area of interest is the development of new antibiotics and antiviral agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of an intermediate hydrazide, which is then methylated using methyl iodide. The final product is obtained by recrystallization from a suitable solvent such as ethanol.
Propiedades
Número CAS |
104680-37-7 |
|---|---|
Nombre del producto |
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate |
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-4-6(10-9)7(13-5)8(11)12-2/h4,10H,3,9H2,1-2H3 |
Clave InChI |
IAGFFMCPCIHZSC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)C(=O)OC)NN |
SMILES canónico |
CCC1=CC(=C(S1)C(=O)OC)NN |
Sinónimos |
2-Thiophenecarboxylicacid,5-ethyl-3-hydrazino-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



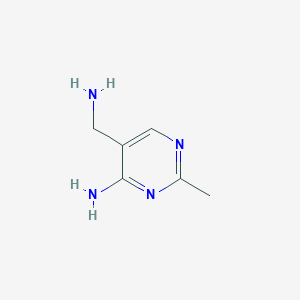
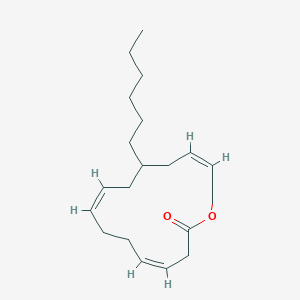
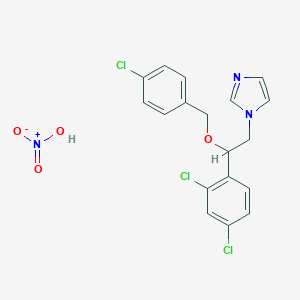
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
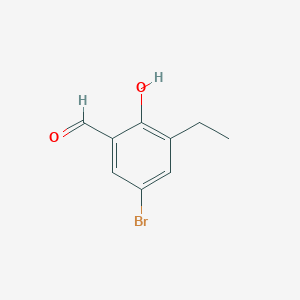
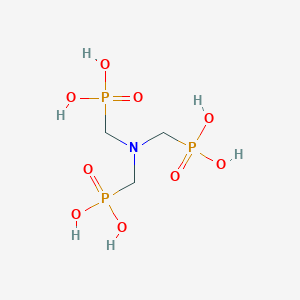
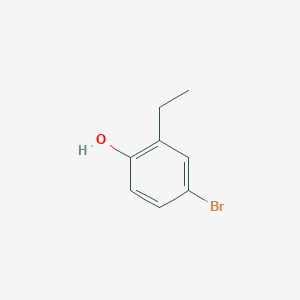
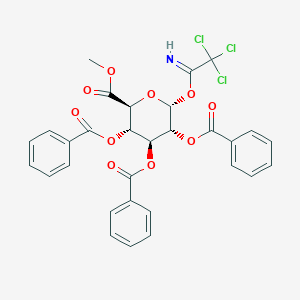
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
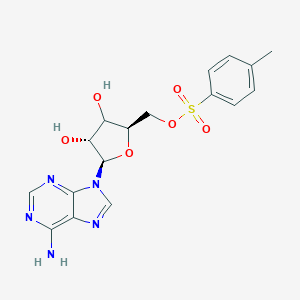
![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)
